5-Bromothiochroman-4-one
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Overview
Description
5-Bromothiochroman-4-one is a heterocyclic compound that belongs to the class of thiochromanones. It is characterized by the presence of a bromine atom at the 5th position of the thiochroman-4-one skeleton. Thiochromanones are sulfur-containing analogs of chromanones, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromothiochroman-4-one typically involves the bromination of thiochroman-4-one. One common method is the electrophilic aromatic substitution reaction, where thiochroman-4-one is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve the desired brominated product.
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromothiochroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2 or m-CPBA in solvents like dichloromethane or acetonitrile.
Reduction: NaBH4 or LiAlH4 in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or thiols.
Substitution: Formation of substituted thiochromanones with various functional groups.
Scientific Research Applications
5-Bromothiochroman-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Bromothiochroman-4-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. Its anticancer properties could be related to the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspase pathways.
Comparison with Similar Compounds
Similar Compounds
Thiochroman-4-one: The parent compound without the bromine substitution.
6-Bromothiochroman-4-one: A similar compound with bromine at the 6th position.
Thiochromone: The sulfur analog of chromone, lacking the saturated ring structure.
Uniqueness
5-Bromothiochroman-4-one is unique due to the presence of the bromine atom at the 5th position, which can significantly influence its chemical reactivity and biological activity. This substitution can enhance its potency and selectivity in various applications compared to its non-brominated analogs.
Properties
IUPAC Name |
5-bromo-2,3-dihydrothiochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrOS/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-3H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVCDCNZMGOJBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C1=O)C(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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